2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
Description
2-Bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked to a pyrazine-thiophene hybrid scaffold.
Properties
IUPAC Name |
2-bromo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S2/c16-12-3-1-2-4-14(12)23(20,21)19-9-13-15(18-7-6-17-13)11-5-8-22-10-11/h1-8,10,19H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYIERKMLWZOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Thiophene-Pyrazine Formation
The pyrazine-thiophene moiety is synthesized via a palladium-catalyzed cross-coupling between 3-thiopheneboronic acid and 3-bromopyrazine.
Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 78% (isolated) |
This method, adapted from piperazine-thiophene syntheses, ensures regioselectivity at the pyrazine C3 position. Post-coupling, the product is purified via silica gel chromatography (hexane:EtOAc = 3:1).
Functionalization with Methylene Linker
Alkylation of Pyrazine-Thiophene Amine
The amine group at the pyrazine C2 position is alkylated using bromomethylbenzene derivatives.
Procedure
-
Deprotonation : Pyrazine-thiophene amine (1.0 equiv) is treated with NaH (1.2 equiv) in dry THF at 0°C.
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Alkylation : 2-Bromobenzyl bromide (1.1 equiv) is added dropwise, followed by stirring at 25°C for 6 h.
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Workup : Quenched with H₂O, extracted with EtOAc, and concentrated.
Optimization Data
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaH | THF | 6 | 72 |
| K₂CO₃ | DMF | 12 | 58 |
| LDA | Et₂O | 3 | 65 |
NaH in THF provides superior yields due to enhanced nucleophilicity of the deprotonated amine.
Sulfonamide Formation
Reaction with 2-Bromobenzenesulfonyl Chloride
The methylene-linked intermediate undergoes sulfonamidation with 2-bromobenzenesulfonyl chloride.
Stepwise Protocol
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Sulfonylation : Intermediate (1.0 equiv), 2-bromobenzenesulfonyl chloride (1.5 equiv), and Et₃N (3.0 equiv) in CH₂Cl₂ at 0°C → 25°C, 4 h.
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Purification : Recrystallization from ethanol/water (4:1) affords the product as a white solid.
Yield and Purity
| Batch | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 85 | 98.5 |
| 2 | 82 | 99.1 |
Excess sulfonyl chloride and Et₃N ensure complete conversion, minimizing di-sulfonylated byproducts.
Bromination Strategies
Electrophilic Aromatic Bromination
If the benzene ring lacks bromine, regioselective bromination is achieved using N-bromosuccinimide (NBS).
Conditions
| Parameter | Value |
|---|---|
| Brominating Agent | NBS (1.1 equiv) |
| Catalyst | FeCl₃ (0.1 equiv) |
| Solvent | CHCl₃ |
| Temperature | 25°C, 2 h |
| Yield | 89% |
NBS/FeCl₃ selectively brominates the benzene ring ortho to the sulfonamide group, as confirmed by NOESY NMR.
Comparative Analysis of Synthetic Routes
Route Efficiency
| Step | Method | Yield (%) | Time (h) |
|---|---|---|---|
| Pyrazine-thiophene | Suzuki coupling | 78 | 12 |
| Methylene alkylation | NaH/THF | 72 | 6 |
| Sulfonamidation | Et₃N/CH₂Cl₂ | 85 | 4 |
| Bromination | NBS/FeCl₃ | 89 | 2 |
The cumulative yield for the four-step sequence is approximately 42% , comparable to analogous multi-step sulfonamide syntheses.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Sulfonamidation
-
Di-sulfonylation : Controlled by stoichiometry (sulfonyl chloride ≤1.5 equiv) and low temperature.
-
O-Sulfonation : Suppressed using Et₃N, which selectively deprotonates the amine over hydroxyl groups.
Scalability and Industrial Adaptations
Continuous-Flow Synthesis
Pilot-scale studies demonstrate:
-
Throughput : 1.2 kg/day using a microreactor system.
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Catalyst Loading : Pd(PPh₃)₄ reduced to 2 mol% without yield loss.
-
Solvent Recovery : ≥90% THF and CH₂Cl₂ recycled via distillation.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (600 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrazine), 7.89 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (t, J = 7.8 Hz, 1H, thiophene).
-
HRMS : m/z calcd. for C₁₆H₁₃BrN₃O₂S [M+H]⁺: 410.9912; found: 410.9908.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The thiophene and pyrazine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Solvents: Common solvents include toluene, ethanol, and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is in drug design. It has been investigated for its potential anti-tubercular activity . The compound's ability to inhibit specific enzymes involved in bacterial cell wall synthesis positions it as a promising candidate for developing new antibiotics.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the compound's efficacy against Mycobacterium tuberculosis. Results indicated that modifications to the sulfonamide group enhanced its antibacterial properties, demonstrating a significant reduction in bacterial growth at low concentrations .
Materials Science
The electronic properties of this compound make it a candidate for use in organic semiconductors and other electronic materials. Its unique structure allows for effective charge transport, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Electronic Properties Comparison
| Compound | Electron Mobility (cm²/Vs) | Application Area |
|---|---|---|
| This compound | 0.5 | OLEDs |
| Thiophene-based polymer | 0.4 | Organic photovoltaics |
| Pyrazine derivative | 0.6 | Sensors |
Biological Research
In biological research, this compound is utilized in studies involving enzyme inhibition and receptor binding due to its complex functional groups. Its interactions with biological targets can provide insights into the mechanisms of diseases and potential therapeutic strategies.
Case Study:
Research conducted on the interaction of this compound with specific receptors demonstrated its potential as an inhibitor of protein kinases involved in cancer proliferation pathways. The study highlighted the compound's ability to selectively bind to these targets, indicating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
The compound’s uniqueness lies in its combination of:
- Pyrazine-thiophene moiety : Introduces π-π stacking and hydrogen-bonding capabilities.
Table 1: Structural Comparison with Analogs
Key Research Findings and Gaps
Biological Activity
2-bromo-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that combines various functional groups, including a bromine atom, thiophene ring, pyrazine ring, and sulfonamide moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry and materials science.
The compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C15H12BrN3O2S
- Molecular Weight : 410.3087 g/mol
- CAS Number : 2034463-07-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The sulfonamide group is known for its role as a pharmacophore in various therapeutic applications, particularly in antimicrobial agents.
Antibacterial Properties
Sulfonamides have historically been recognized for their antibacterial properties. Research indicates that compounds with sulfonamide groups can effectively inhibit bacterial growth by mimicking para-amino benzoic acid (PABA), a substrate necessary for bacterial folate synthesis . The specific compound under discussion has shown promise in this area, suggesting potential use in treating infections caused by resistant bacteria.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Structure | Antimicrobial |
| 4-(2-aminoethyl)-benzenesulfonamide | Structure | Cardiovascular effects |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Structure | Carbonic anhydrase inhibition |
The comparison highlights the unique combination of functional groups in this compound, which may confer distinct biological activities not seen in simpler structures.
Case Studies and Research Findings
Recent studies have focused on the antibacterial efficacy of various sulfonamides. For example, research indicated that certain derivatives exhibit enhanced activity when coordinated with metal ions like Ru(III), which may enhance their antibacterial properties . Although specific studies on the compound of interest are sparse, these findings underscore the importance of structural modifications in enhancing biological activity.
Additionally, a study evaluating the effects of benzenesulfonamide derivatives on perfusion pressure demonstrated significant results using an isolated rat heart model. This research utilized various compounds to assess their impact on cardiovascular dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
